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molecular formula C8H11NO B1296545 1-Oxaspiro[2.5]octane-2-carbonitrile CAS No. 36929-66-5

1-Oxaspiro[2.5]octane-2-carbonitrile

Cat. No. B1296545
M. Wt: 137.18 g/mol
InChI Key: XHQXDTZBGXZOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880894

Procedure details

To a stirred mixture of cyclohexanone (5.39 g, 0.055 mol), 50% sodium hydroxide solution (10 ml) and compound 1 (1 mmol) was added dropwise chloroacetonitrile (3.8 g, 0.05 mol) and stirring was continued for further 45 minutes. After that time, the resulting reaction mixture was diluted with dichloromethane (15 ml), the organic layer was separated and the aqueous phase extracted with dichloromethane (3×15 ml). The combined organic portions were dried over magnesium sulphate and evaporated to give a residue which upon distillation under reduced pressure gave 1-oxaspiro[2,5]octane-2-carbonitrile.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Cl[CH2:11][C:12]#[N:13]>ClCCl>[O:7]1[C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:11]1[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
compound 1
Quantity
1 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
DISTILLATION
Type
DISTILLATION
Details
upon distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1C(C12CCCCC2)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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